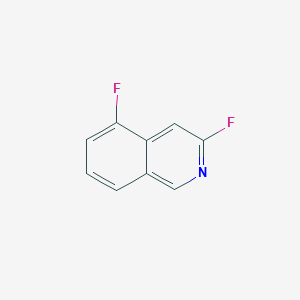

3,5-Difluoroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5F2N |

|---|---|

Molecular Weight |

165.14 g/mol |

IUPAC Name |

3,5-difluoroisoquinoline |

InChI |

InChI=1S/C9H5F2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |

InChI Key |

YLISBJXLPFVTQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluoroisoquinoline and Its Congeners

De Novo Synthetic Routes to the Difluoroisoquinoline Scaffold

De novo synthesis involves the construction of the isoquinoline (B145761) ring system from simpler, acyclic precursors. These methods are particularly valuable as they allow for the strategic placement of substituents, including fluorine atoms, from the outset of the synthetic sequence.

A key strategy in synthesizing fluorinated heterocycles is to use fluorinated building blocks that incorporate the fluorine atoms during the ring-forming cyclization step. semanticscholar.org This approach ensures the regioselective placement of fluorine on the target scaffold. Several classical isoquinoline syntheses can be adapted for this purpose, utilizing fluorinated phenyl precursors.

Prominent examples of such cyclization reactions include:

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the isoquinoline. jk-sci.comwikipedia.orgnrochemistry.com Starting with an appropriately fluorinated phenethylamine (B48288) derivative would lead to a fluorine-substituted isoquinoline core. The reaction is typically most effective when the aromatic ring contains electron-donating groups that facilitate the electrophilic aromatic substitution. jk-sci.comnrochemistry.com

Pomeranz-Fritsch Reaction: This method provides access to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgorganicreactions.org Employing a fluorinated benzaldehyde as the starting material allows for the direct incorporation of fluorine onto the "A" ring of the isoquinoline system. wikipedia.orgacs.org

Pictet-Spengler Reaction: This reaction synthesizes tetrahydroisoquinolines via the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. organicreactions.orgwikipedia.org Like the Bischler-Napieralski reaction, starting with a fluorinated β-arylethylamine is a direct route to fluorinated tetrahydroisoquinolines, which can then be aromatized. organic-chemistry.orgnih.gov

Gould-Jacobs Reaction: While primarily used for the synthesis of quinolines, the principles of the Gould-Jacobs reaction can be applied to create related heterocyclic systems. wikipedia.orgpreprints.org The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. ablelab.eud-nb.info Using a difluoroaniline as the precursor is a direct method for introducing two fluorine atoms into the resulting heterocyclic ring system. lookchem.com

These methods offer a convergent approach where the fluorine atoms are part of the key starting materials, allowing for the formation of the fluorinated isoquinoline scaffold in the main ring-forming step. semanticscholar.orgmdpi.com

The synthesis of complex, specifically substituted molecules like 3,5-difluoroisoquinoline often requires a sequence of reactions. Multi-step synthesis provides the flexibility to build the molecular architecture step-by-step, allowing for purification of intermediates and precise control over the introduction of functional groups. Modern synthetic chemistry has focused on making these multi-step processes more efficient through one-pot sequences and the use of energy sources like microwaves to accelerate reactions.

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, reduced waste, and time savings. A cascade or tandem approach has been developed for the synthesis of various fluorinated isoquinolines. For instance, a silver-catalyzed intramolecular aminofluorination of an alkyne has been utilized in a one-pot procedure to generate 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines. acs.org This type of cascade reaction demonstrates an efficient pathway to complex fluorinated isoquinoline structures by combining several transformations into a single, streamlined operation. acs.org

| Reaction Type | Key Reagents/Catalyst | Product Type | Key Feature |

|---|---|---|---|

| Cascade Aminofluorination | Silver Catalyst | - 1-(Trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines

| Efficient synthesis via intramolecular alkyne functionalization in a single pot. |

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jk-sci.com This technique has been successfully applied to classical heterocyclic syntheses, including those for isoquinolines and their congeners.

The application of microwave irradiation can dramatically reduce the time required for cyclization reactions that typically demand high temperatures and long reflux times. organic-chemistry.org For example, the Bischler-Napieralski and Pictet-Spengler reactions have been adapted to microwave conditions, enabling the rapid production of substituted dihydroisoquinoline and tetrahydroisoquinoline libraries. organic-chemistry.org Similarly, the Gould-Jacobs reaction, which often requires temperatures around 250°C for thermal cyclization, benefits significantly from microwave heating, improving yields and shortening reaction times from hours to minutes. ablelab.eu

| Reaction | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

|---|---|---|---|

| Bischler-Napieralski | Refluxing in POCl₃ for several hours. nrochemistry.com | Heating at 140°C for 30 minutes. organic-chemistry.org | Drastic reduction in reaction time. |

| Gould-Jacobs Cyclization | Refluxing in high-boiling solvents (e.g., Diphenyl ether) for hours. lookchem.com | Heating at 250-300°C for 5-15 minutes. ablelab.eu | Improved yields and significantly shorter reaction times. |

| Quinoline (B57606) Synthesis (Vilsmeier-Haack type) | Conventional heating for extended periods. | Microwave irradiation for 1 hour. | Increased yield and reduced reaction time. |

These methodologies focus on the final, ring-closing step to form the isoquinoline system from a carefully designed acyclic precursor. The precursor already contains most or all of the necessary atoms and substituents for the final product. This strategy allows for late-stage formation of the heterocyclic core, which can be advantageous in complex syntheses.

A sophisticated approach to constructing complex polycyclic systems containing the isoquinoline motif involves the use of isoquinolinium N-ylides as 1,3-dipoles in cycloaddition reactions. An isoquinolinium ylide is generated in situ, typically from an isoquinolinium salt in the presence of a base. This reactive intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles.

This strategy is particularly powerful in multicomponent reactions where the isoquinolinium salt can play multiple roles. For example, in a three-component reaction, an isoquinolinium salt can act sequentially as a 1,3-dipole, a dienophile, and a diene, leading to the rapid assembly of complex polycyclic structures with high stereoselectivity. While direct synthesis of this compound via this method is not explicitly detailed, the strategy represents a powerful tool for building fused isoquinoline systems, where the initial isoquinolinium salt could potentially be fluorinated.

Precursor-Based Cyclization Reactions for Isoquinoline Formation

N-Fluoroalkyl-1,2,3-triazole Decomposition and Rearrangement Pathways

A notable strategy for the synthesis of fluorinated isoquinolines involves the thermal decomposition and rearrangement of N-fluoroalkyl-1,2,3-triazoles. This method offers a unique pathway to introduce fluorine at the 3-position of the isoquinoline core. The process is initiated by the thermal denitrogenation of an N-fluoroalkyl-1,2,3-triazole precursor. This step generates a reactive ketenimine intermediate, which can then undergo a series of rearrangements and cyclization to form the desired 3-fluoro-isoquinoline derivative.

The reaction mechanism proceeds through the opening of the triazole ring, followed by the elimination of a nitrogen molecule. This leads to the formation of an N-fluoroalkylated ketenimine. A subsequent 1,3-fluorine shift within this intermediate generates a difluoroazadiene, which then undergoes an intramolecular cyclization to construct the isoquinoline scaffold. This methodology has been shown to be effective for the synthesis of various 1-fluoroalkyl-3-fluoroisoquinolines. rsc.org While this method has been successfully applied to generate 3-fluoroisoquinolines, specific application to the synthesis of this compound would require a precursor already containing a fluorine atom at the desired 5-position of the eventual isoquinoline ring.

Post-Synthetic Fluorination and Halogen-Exchange Strategies on Isoquinoline Scaffolds

One approach involves the direct C-H fluorination of the isoquinoline ring. Recent advancements have demonstrated the formal meta-C–H-fluorination of isoquinolines, which could potentially be applied to a 5-substituted isoquinoline to introduce a fluorine atom at the 3-position. These methods often employ specialized fluorinating agents and may require directing groups to achieve the desired regioselectivity.

Halogen-exchange (Halex) reactions represent another powerful tool for the synthesis of fluorinated aromatics. This process typically involves the displacement of a chlorine or bromine atom with fluoride (B91410), often using a fluoride salt like potassium fluoride at elevated temperatures. For the synthesis of this compound, a precursor such as 3-chloro-5-fluoroisoquinoline (B3145773) or 3-bromo-5-fluoroisoquinoline could be subjected to a Halex reaction to introduce the second fluorine atom. The efficiency of this exchange is often dependent on the electronic nature of the substrate and the reaction conditions employed.

Catalytic Approaches in Difluoroisoquinoline Synthesis

Catalytic methods provide efficient and often more sustainable routes to complex molecules, and their application in the synthesis of difluoroisoquinolines is an area of active research. These approaches can be broadly categorized into transition metal-catalyzed and organocatalytic methodologies.

Transition Metal-Catalyzed C-H Activation and Annulation

Transition metal catalysis has emerged as a powerful strategy for the construction of isoquinoline scaffolds through C-H activation and annulation reactions. These methods often involve the use of catalysts based on metals such as rhodium, palladium, or cobalt to direct the formation of the heterocyclic ring from simpler starting materials. nih.gov The catalytic cycle typically involves the coordination of the metal to a directing group on one of the reactants, followed by the activation of a C-H bond and subsequent annulation with a coupling partner.

While a significant body of work exists on the synthesis of isoquinolines using these methods, the specific synthesis of this compound via transition metal-catalyzed C-H activation remains a specialized area. The challenge lies in identifying suitable fluorinated precursors and optimizing the catalytic system to tolerate and effectively incorporate two fluorine atoms into the final product. The table below summarizes representative transition metal-catalyzed approaches to isoquinoline synthesis, which could potentially be adapted for the synthesis of difluorinated analogues.

| Catalyst System | Reactants | Reaction Type | Potential for Difluoro-substitution |

| [Rh(III)] | Benzamides and alkynes | C-H activation/annulation | Requires appropriately fluorinated starting materials. |

| [Pd(II)] | Imines and alkynes | C-H activation/annulation | Compatibility with fluorinated substrates needs to be established. |

| [Co(III)] | Oximes and alkynes | C-H activation/annulation | Offers a potentially cost-effective route if fluorinated precursors are accessible. |

Organocatalytic Methodologies in Isoquinoline Construction

Organocatalysis offers an attractive alternative to metal-based catalysis, often employing small organic molecules to catalyze reactions with high efficiency and enantioselectivity. In the context of isoquinoline synthesis, organocatalytic methods such as the Pictet-Spengler reaction have been well-established for the construction of tetrahydroisoquinoline derivatives. These reactions are typically acid-catalyzed and involve the cyclization of a β-arylethylamine with an aldehyde or ketone.

The application of organocatalysis to the direct synthesis of fully aromatic difluoroisoquinolines is less common. However, organocatalytic cascade reactions have been developed for the construction of highly functionalized hydroisoquinoline scaffolds. rsc.org These methods often rely on the activation of substrates through the formation of reactive intermediates like iminium or enamine ions. The adaptation of these methodologies to produce this compound would necessitate the use of appropriately fluorinated starting materials and careful selection of the organocatalyst to ensure compatibility and high yields. The following table outlines general organocatalytic approaches to isoquinoline-related structures.

| Catalyst Type | Reactants | Reaction Type | Potential for Difluoro-substitution |

| Chiral Phosphoric Acids | β-Arylethylamines and aldehydes | Asymmetric Pictet-Spengler | Primarily for tetrahydroisoquinolines; would require fluorinated precursors. |

| Secondary Amines | 2,4-Dienals and cyanoacrylamides | Trienamine-mediated [4+2]-cycloaddition | Leads to hydroisoquinolines; requires fluorinated starting materials. |

| Brønsted Acids | 2-Alkynylbenzaldehydes and amines | Cyclization | Potential for aromatic isoquinolines; compatibility with fluorinated substrates is key. |

Green Chemistry Principles and Sustainable Approaches in Difluoroisoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rsc.orggoogle.com For the synthesis of this compound, this translates to the development of methodologies that are more atom-economical, use less hazardous solvents and reagents, are more energy-efficient, and utilize renewable feedstocks where possible.

Key areas of focus in the green synthesis of fluorinated isoquinolines include:

Catalysis: The use of catalytic methods, both transition metal-based and organocatalytic, is inherently greener than stoichiometric reactions as it reduces waste. The development of recyclable catalysts further enhances the sustainability of these processes.

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction times and improve yields in the synthesis of isoquinoline derivatives, often under milder conditions than conventional heating. rsc.org

Benign Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a crucial aspect of sustainable synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. One-pot and multicomponent reactions are particularly effective in this regard.

While the direct application of all these principles to the specific synthesis of this compound is an ongoing area of research, the broader trends in sustainable isoquinoline synthesis provide a clear roadmap for future developments. The adoption of these green chemistry principles will be essential for the environmentally responsible production of this important fluorinated scaffold. rsc.org

Chemical Reactivity and Derivatization of 3,5 Difluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine-Bearing Positions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic systems. masterorganicchemistry.com In 3,5-difluoroisoquinoline, the fluorine atoms act as excellent leaving groups, particularly when activated by the ring nitrogen. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. libretexts.org

Reactivity with Heteroatom Nucleophiles (e.g., Oxygen, Sulfur, Nitrogen)

The reaction of this compound with various heteroatom nucleophiles allows for the introduction of diverse functional groups. The high electronegativity of fluorine makes the ipso-carbons highly electrophilic and susceptible to attack.

Oxygen Nucleophiles: Reactions with alkoxides, such as sodium methoxide, are expected to proceed smoothly to yield methoxy-substituted isoquinolines. The choice of solvent and temperature is crucial to control the reaction rate and selectivity. While specific studies on this compound are not extensively documented in readily available literature, analogous reactions on other fluoro-aromatic systems are common. chegg.com

Sulfur Nucleophiles: Thiolates are potent nucleophiles in SNAr reactions. The reaction of this compound with thiols, in the presence of a base, would lead to the formation of thioether derivatives. These reactions are generally high-yielding due to the soft nature of sulfur nucleophiles. documentsdelivered.com

Nitrogen Nucleophiles: Amines, both primary and secondary, can displace the fluorine atoms to form amino-isoquinolines. These reactions are fundamental in the synthesis of biologically active compounds. The reactivity can be modulated by the basicity and steric hindrance of the amine. nih.gov

Interactive Data Table: Representative SNAr Reactions on Fluoro-Aromatic Scaffolds (Note: Data is illustrative of typical SNAr reactions on related fluoro-heterocycles due to the absence of specific literature data for this compound.)

| Substrate | Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 2,4-Dinitrofluorobenzene | Sodium Methoxide | 2,4-Dinitroanisole | Methanol, Reflux | High |

| Pentafluoropyridine | Sodium Thiophenoxide | 4-(Phenylthio)tetrafluoropyridine | DMF, 25°C | >90 |

| 2-Chloropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | Heat | Good |

Regioselectivity and Mechanistic Considerations in SNAr Pathways

In polysubstituted systems like this compound, regioselectivity is a critical consideration. The position of nucleophilic attack is governed by the relative stability of the resulting Meisenheimer intermediate. The electron-withdrawing nitrogen atom exerts its strongest activating effect on the adjacent C-1 and C-3 positions, and to a lesser extent on the C-5 and C-7 positions through resonance.

Computational studies on related polyhalogenated heterocycles have been instrumental in predicting the site of substitution. researchgate.net The stability of the intermediate anion is the determining factor; the negative charge is best stabilized when it can be delocalized onto an electron-withdrawing group or the heteroatom. libretexts.org For this compound, attack at the C-3 position is generally expected to be more favorable than at C-5 due to the proximity of the ring nitrogen. However, steric factors from both the substrate and the nucleophile can also influence the outcome.

Metal-Catalyzed Cross-Coupling Reactions of Halogenated Difluoroisoquinolines

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the synthesis of complex aryl and vinyl structures. rsc.orgnih.gov For these reactions to occur on the this compound core, one of the fluorine atoms must typically be replaced with a more reactive halogen (Cl, Br, I) or converted to a triflate.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide. researchgate.net A hypothetical 8-bromo-3,5-difluoroisoquinoline would be an excellent substrate for such a transformation, allowing for the introduction of an aryl or heteroaryl group at the C-8 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. tcichemicals.com

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling (Note: This table is illustrative, based on general knowledge of the reaction, as specific data for halogenated 3,5-difluoroisoquinolines is not available.)

| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 8-Bromo-3,5-difluoroisoquinoline (Hypothetical) | Phenylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Expected >70 |

| 6-Bromoquinoline | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | High |

Heck Coupling Reactions

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. researchgate.net For instance, the reaction of an 8-bromo-3,5-difluoroisoquinoline with an alkene like styrene, catalyzed by a palladium complex, would yield an 8-styryl-3,5-difluoroisoquinoline. The reaction conditions, including the choice of palladium source, base, and solvent, would need to be optimized for this specific substrate. researchgate.net

Sonogashira Coupling Transformations

The Sonogashira coupling is a versatile method for forming C-C bonds between aryl or vinyl halides and terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgscielo.org.mx An 8-iodo-3,5-difluoroisoquinoline would be a prime candidate for this reaction, enabling the synthesis of 8-alkynyl-3,5-difluoroisoquinolines. These products are valuable intermediates for further transformations or as components in conjugated materials. rsc.org

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling. wikipedia.org This reaction is particularly valuable for synthesizing aryl amines from aryl halides, a transformation that is often challenging using classical methods due to the limited reactivity of the aryl halide partner. wikipedia.orgacsgcipr.org The versatility of the Buchwald-Hartwig reaction has been expanded through the development of several generations of catalyst systems, enabling the coupling of a wide array of amines with various aryl halides and pseudo-halides (e.g., triflates, tosylates) under increasingly mild conditions. wikipedia.orgacsgcipr.org

For a substrate such as this compound, the fluorine atoms act as leaving groups for C-N bond formation. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Bidentate phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) were early developments that improved reaction rates and yields, particularly for primary amines. wikipedia.org More recently, sterically hindered biaryl monophosphine ligands (e.g., XPhos, SPhos, BrettPhos) have demonstrated superior catalytic activity, allowing for the coupling of a broader range of substrates, including challenging heteroaryl chlorides and various amine nucleophiles, often at lower catalyst loadings and temperatures. libretexts.orgwuxiapptec.com

Commonly used bases include strong, non-nucleophilic alkoxides like sodium tert-butoxide (NaOtBu) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃). wuxiapptec.com The choice of solvent is also critical, with non-polar aprotic solvents like toluene, xylene, or 1,4-dioxane (B91453) being frequently employed. acsgcipr.orgwuxiapptec.com The reaction conditions must be carefully optimized for specific substrates, as factors like the nature of the amine (primary, secondary, aliphatic, aromatic) and the reactivity of the aryl halide influence the outcome. wuxiapptec.com

While direct studies on this compound are not prevalent, research on the amination of isoquinolin-3-amines with aryl bromides provides a useful analogue. In these cases, catalyst systems such as Pd₂(dba)₃ with ligands like Xantphos, in combination with bases like cesium carbonate or sodium tert-butoxide, have been effective.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

This table presents generalized conditions based on typical Buchwald-Hartwig reactions for N-heterocycles.

| Parameter | Condition | Purpose/Comment |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂ | Precatalysts that are reduced in situ to the active Pd(0) species. wuxiapptec.com |

| Ligand | XPhos, SPhos, RuPhos, BrettPhos, Xantphos | Sterically hindered biaryl phosphines that promote efficient oxidative addition and reductive elimination. libretexts.org |

| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Facilitates the deprotonation of the amine-palladium complex. Strong bases are common, but weaker bases can be used for sensitive substrates. wuxiapptec.com |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-polar aprotic solvents are typically preferred. acsgcipr.org |

| Temperature | 80-110 °C | Reaction temperatures are optimized to balance reaction rate and catalyst stability. wuxiapptec.com |

| Nucleophile | Primary amines, secondary amines, amides | The scope includes a wide variety of nitrogen-based nucleophiles. acsgcipr.org |

Electrophilic Functionalization of the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org However, the isoquinoline nucleus, like other nitrogen-containing heterocycles such as pyridine (B92270), is generally deactivated towards electrophilic attack compared to benzene (B151609). wikipedia.org This deactivation stems from the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the carbocyclic ring. wikipedia.org

In the case of this compound, this deactivating effect is significantly amplified. The two fluorine atoms on the carbocyclic ring are powerful electron-withdrawing groups, further diminishing the ring's nucleophilicity. libretexts.org Moreover, under the strongly acidic conditions often required for SEAr reactions like nitration (HNO₃/H₂SO₄) or sulfonation (fuming H₂SO₄), the basic nitrogen atom of the isoquinoline ring becomes protonated. wikipedia.org This creates a positively charged pyridinium-like ring, which exerts an even stronger deactivating effect on the entire molecule, making electrophilic substitution exceedingly difficult.

Therefore, direct electrophilic functionalization of this compound is expected to be challenging and require harsh reaction conditions, likely resulting in low yields. The substitution pattern, if a reaction were to occur, would be directed by the combined influence of the fused pyridinium (B92312) ring and the fluorine substituents. Typically, electrophilic substitution on the isoquinoline ring occurs at the C5 and C8 positions; however, the presence of a fluorine atom at C5 would likely direct an incoming electrophile to the C8 position, if any reaction is achieved.

Radical Reactions and Photoredox Catalysis for Functionalization

In contrast to the challenges of electrophilic substitution, radical-based functionalization methods, particularly those enabled by photoredox catalysis, offer powerful and mild alternatives for modifying electron-deficient heterocycles like this compound. researchgate.netrsc.org These methods often operate under neutral conditions, avoiding the problematic protonation of the nitrogen atom.

Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate radical intermediates from stable precursors. researchgate.net These radicals can then add to the isoquinoline ring. A prominent example is the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated N-heterocycle. Modern photoredox-mediated Minisci-type reactions can generate a wide variety of alkyl radicals under mild conditions for the C-H functionalization of heteroarenes. For isoquinolines, this functionalization typically occurs at the C1 position. acs.org A photocatalytic approach has been demonstrated to add a trifluoroethanol unit to isoquinolines using N-trifluoroethoxyphthalimide as a radical precursor. acs.org

Furthermore, photoredox catalysis has been employed for the synthesis of complex isoquinoline derivatives through radical cascade cyclizations. rsc.org For instance, visible-light-induced protocols can achieve the synthesis of indolo-[2,1-a]-isoquinoline derivatives from precursors via a tandem radical addition/cyclization process. rsc.org Another innovative approach involves the regioselective hydrosilylation of quinolines and isoquinolines, which proceeds through a diradical intermediate generated via a hydrogen atom transfer (HAT) mechanism. acs.orgnih.gov This method has shown tolerance for various functional groups, including fluoro substituents on the aromatic ring. acs.org These examples underscore the potential of radical and photoredox strategies to functionalize the this compound core, offering a pathway to derivatives that are inaccessible through classical ionic reactions.

Stereoselective Transformations and Chiral Derivatization of Isoquinolines

The synthesis of chiral, non-racemic tetrahydroisoquinolines (THIQs) is of significant interest due to their prevalence in natural products and pharmaceuticals. rsc.org While this compound itself is achiral, it can be converted into chiral derivatives through stereoselective transformations, most notably by asymmetric reduction of the di-hydro intermediate.

A primary route to chiral THIQs is the enantioselective reduction of the C=N bond of a 1-substituted-3,4-dihydroisoquinoline (DHIQ) precursor. rsc.org Several catalytic methods have been developed for this purpose:

Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of isoquinolines and their dihydro derivatives. rsc.org For example, rhodium complexes with chiral bisphosphine ligands, activated by a strong Brønsted acid like HCl, can achieve high conversions and excellent enantioselectivities (up to 99% ee). rsc.org

Asymmetric Transfer Hydrogenation: Catalysts developed by Noyori and others can facilitate the asymmetric transfer hydrogenation of prochiral DHIQs, providing access to optically pure THIQs. scirp.org

Reduction with Chiral Hydride Reagents: Chiral hydride-donating reagents can also be employed for the enantioselective reduction of the imine functionality. rsc.org

Once a chiral center is introduced, typically at the C1 position, it is crucial to be able to determine the enantiomeric composition of the product. This is often accomplished by converting the enantiomeric mixture into a mixture of diastereomers using a chiral derivatizing agent (CDA). scirp.orgwikipedia.org These diastereomers can then be separated and quantified using standard chromatographic techniques like GC or HPLC. A notable CDA for THIQs is (–)-(1R)-menthyl chloroformate. scirp.org This reagent reacts with the secondary amine of the THIQ to form diastereomeric carbamates, which can be resolved on a non-polar GC column, allowing for precise determination of the enantiomeric excess. scirp.org

Other asymmetric synthetic routes, such as 1,3-dipolar cycloadditions involving C,N-cyclic azomethine imines derived from isoquinoline, provide access to complex, fused chiral tetrahydroisoquinoline skeletons. nih.gov These advanced strategies highlight the potential to use the this compound scaffold as a starting point for the synthesis of novel, enantiomerically pure molecules with potential applications in medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,5 Difluoroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 3,5-Difluoroisoquinoline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques, is essential for a complete structural assignment.

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In the case of this compound, the aromatic region of the spectrum is of primary interest. The protons on the isoquinoline (B145761) core are influenced by the electronegative fluorine atoms and the nitrogen atom, leading to distinct chemical shifts. The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the number of unique carbon environments. The carbons directly bonded to fluorine (C3 and C5) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their assignment. Other carbons will show smaller couplings depending on their proximity to the fluorine atoms. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound This table contains predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| 1 | ~9.2 | ~152 | ³JHF ≈ 2-4 Hz |

| 3 | - | ~160 (d) | ¹JCF ≈ 240-260 Hz |

| 4 | ~7.8 | ~115 (d) | ²JCF ≈ 20-25 Hz |

| 5 | - | ~162 (d) | ¹JCF ≈ 245-265 Hz |

| 6 | ~7.4 | ~118 (d) | ²JCF ≈ 22-28 Hz |

| 7 | ~7.9 | ~132 | ³JHF ≈ 5-8 Hz |

| 8 | ~8.1 | ~128 (d) | ³JCF ≈ 8-12 Hz |

| 4a | - | ~125 | - |

| 8a | - | ~138 | - |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govillinois.edu The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, covering a wide range that minimizes signal overlap. nih.gov For this compound, two distinct signals would be expected for F3 and F5, unless accidental equivalence occurs. The signals would appear as complex multiplets due to coupling with nearby protons (JHF) and potentially a small through-space or long-range coupling to each other (JFF).

Predicted ¹⁹F NMR Data for this compound This table contains predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary.

| Atom Position | Predicted ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| F on C3 | ~ -110 to -120 | Multiplet (coupling to H1, H4) |

| F on C5 | ~ -115 to -125 | Multiplet (coupling to H4, H6) |

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the complex structure of this compound by establishing atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons, such as between H7 and H8, and between H6 and H7, confirming the structure of the benzene (B151609) portion of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). Each CH group in the molecule would produce a cross-peak, definitively linking specific proton signals to their attached carbon atoms (e.g., H1 to C1, H4 to C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is invaluable for piecing together the molecular skeleton. For instance, the proton at H1 would show a correlation to carbons C3 and C8a, while the proton at H8 would correlate to C1, C6, and C8a, confirming the fusion of the two rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition and, therefore, its exact molecular formula. For this compound (C₉H₅F₂N), HRMS would be used to measure the mass of the protonated molecular ion, [M+H]⁺, to within a few parts per million (ppm) of its calculated value, providing unequivocal confirmation of the molecular formula.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅F₂N |

| Ion Formula | [C₉H₆F₂N]⁺ |

| Calculated Exact Mass ([M+H]⁺) | 166.04628 u |

| Typical Experimental Mass | 166.0463 ± 0.0005 u |

| Mass Accuracy | < 3 ppm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate a map of electron density and build an atomic model of the molecule. A successful crystallographic analysis of this compound would provide highly accurate data on bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal how the molecules pack in the crystal lattice, highlighting intermolecular interactions such as π-π stacking of the aromatic rings and potential weak C-H···F or C-H···N hydrogen bonds that stabilize the solid-state structure.

Illustrative Crystallographic Parameters for this compound This table contains expected values based on typical structures of similar aromatic compounds. A crystal structure for this specific compound is not publicly available.

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| C-F Bond Length | ~1.34 - 1.36 Å |

| Aromatic C-C Bond Length | ~1.37 - 1.42 Å |

| C-N Bond Length | ~1.32 - 1.37 Å |

| Planarity | The isoquinoline ring system is expected to be highly planar. |

| Intermolecular Interactions | π-π stacking, C-H···F contacts, C-H···N contacts |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrating bonds with a changing polarizability. Together, they provide a characteristic fingerprint of the functional groups present. For this compound, key vibrations include aromatic C-H stretching, C=C and C=N ring stretching, and the strong, characteristic C-F stretching vibrations.

Predicted Vibrational Frequencies (cm⁻¹) for this compound This table contains predicted values based on characteristic frequencies for aromatic and fluorinated compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Activity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR & Raman |

| Aromatic C=C / C=N Ring Stretch | 1450 - 1650 | Strong in Raman, variable in IR |

| Aromatic C-F Stretch | 1100 - 1350 | Very strong in IR |

| C-H In-Plane Bend | 1000 - 1300 | IR |

| C-H Out-of-Plane Bend | 700 - 900 | Strong in IR |

| Ring Puckering/Deformation | 400 - 600 | Raman |

Computational and Theoretical Investigations of 3,5 Difluoroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are fundamental to determining the electronic structure of a molecule. For 3,5-Difluoroisoquinoline, these calculations would begin by optimizing the molecular geometry to find its most stable, lowest-energy conformation.

Once the geometry is optimized, various electronic properties can be calculated to predict reactivity:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, this would likely show negative potential (red/yellow) around the nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the hydrogen atoms and parts of the carbon framework, indicating sites for nucleophilic attack.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions due to its balance of accuracy and computational cost. mdpi.comnih.gov If this compound were to undergo a reaction, such as an electrophilic aromatic substitution or a nucleophilic addition, DFT could be used to model the entire reaction pathway.

This investigation would involve:

Locating Transition States: Calculations would identify the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: The energy difference between the reactants and the transition state (the activation energy) would be calculated. A lower activation energy implies a faster reaction rate. pku.edu.cn

For example, in a substitution reaction, DFT could predict whether an incoming electrophile would preferentially attack at the C4, C6, C7, or C8 position by comparing the activation energies for each potential pathway.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. nih.gov While the isoquinoline (B145761) ring system is rigid, MD simulations could be valuable for understanding how this compound interacts with other molecules, such as solvent molecules or a biological target like a protein receptor.

Key applications would include:

Conformational Analysis: For the isolated molecule, MD would primarily show vibrations and minor fluctuations around the stable planar structure. If substituents were present on a side chain, MD could explore the different rotational conformations (rotamers) of that chain. nih.govresearchgate.net

Solvation Effects: Placing the molecule in a simulated box of solvent (e.g., water) would allow for the study of how solvent molecules arrange themselves around the solute and the formation of specific interactions like hydrogen bonds to the nitrogen atom.

Intermolecular Interactions: MD simulations are crucial for studying non-covalent interactions. For this compound, this would include analyzing potential C–F···H or C–F···π interactions, which are known to be important in the crystal packing and molecular recognition of organofluorine compounds. researchgate.net

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In a reaction with an electrophile, the region of the molecule with the largest HOMO density is the most likely site of attack. The energy of the HOMO is related to the molecule's ionization potential; a higher HOMO energy indicates a better electron donor. youtube.comyoutube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. In a reaction with a nucleophile, the site with the largest LUMO density is the most susceptible to attack. The energy of the LUMO is related to the electron affinity; a lower LUMO energy indicates a better electron acceptor. youtube.comyoutube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR chemical shifts. rsc.org

Studies on related compounds like perfluoro-isoquinolines have shown that DFT calculations using the GIAO method can produce ¹³C and ¹⁹F NMR chemical shifts that correlate well with experimental values. researchgate.net For this compound, this process would involve:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)).

Performing a GIAO-NMR calculation on the optimized structure to obtain the absolute magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F).

Calculating the chemical shifts by referencing the computed shielding values to the calculated shielding of a standard compound, such as Tetramethylsilane (TMS) for ¹H and ¹³C.

The predicted spectrum can help assign peaks in an experimental spectrum, distinguish between isomers, or understand how electronic effects from the fluorine atoms influence the chemical shifts of nearby nuclei.

Applications of 3,5 Difluoroisoquinoline in Advanced Chemical Sciences

Role as a Synthetic Building Block for Complex Molecular Architectures

Fluorinated building blocks are highly sought after in the synthesis of pharmaceuticals and agrochemicals due to the often-beneficial effects of fluorine on a molecule's metabolic stability, lipophilicity, and binding affinity. ossila.com The isoquinoline (B145761) core itself is a prominent feature in a vast number of naturally occurring alkaloids and synthetic compounds with diverse biological activities. nih.govscripps.edu The introduction of two fluorine atoms at the 3 and 5 positions of the isoquinoline ring system in 3,5-difluoroisoquinoline offers a unique combination of electronic properties and potential reaction sites, making it an attractive starting material for the synthesis of more complex molecules.

While direct and extensive research on the use of this compound as a building block for complex molecular architectures is still emerging, the general principles of isoquinoline chemistry suggest several potential applications. For instance, the tetrahydroisoquinoline framework is a key structural motif in a wide array of alkaloids, and synthetic routes to these molecules are of significant interest. nih.gov The fluorine substituents on the this compound ring can influence the reactivity of the heterocyclic system, potentially enabling regioselective functionalization to build up more complex and biologically active scaffolds.

The synthesis of various isoquinoline alkaloids often involves multi-step sequences where the isoquinoline core is assembled and subsequently modified. nih.gov The presence of fluorine atoms can guide these modifications or introduce desirable properties into the final product. For example, in the synthesis of pharmaceutical compounds, the metabolic stability conferred by fluorine atoms can lead to improved pharmacokinetic profiles.

Ligand Design in Catalysis and Coordination Chemistry

The development of novel ligands is a cornerstone of modern catalysis and coordination chemistry. Ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby controlling the reactivity and selectivity of a catalyst. Nitrogen-containing heterocycles, such as pyridines and quinolines, are widely used as ligands in a variety of catalytic transformations.

The nitrogen atom in this compound possesses a lone pair of electrons that can coordinate to a metal center. The strong electron-withdrawing nature of the two fluorine atoms is expected to decrease the electron density on the nitrogen atom, thereby influencing its coordination properties. This electronic modulation could be advantageous in certain catalytic applications where a less basic ligand is required. For instance, in asymmetric catalysis, the electronic properties of the ligand are critical for achieving high enantioselectivity. nih.govnih.govresearchgate.net

Furthermore, this compound can be a precursor for the synthesis of more elaborate ligands. Functional groups can be introduced at various positions on the isoquinoline ring to create bidentate or polydentate ligands with specific coordination geometries. These tailored ligands can then be used to construct metal complexes with desired catalytic activities or for the assembly of metal-organic frameworks (MOFs). researchgate.netrsc.org

Precursor for Advanced Functional Materials and Optoelectronic Applications

Organic molecules with tailored electronic and photophysical properties are at the heart of advanced functional materials, with applications in areas such as organic electronics and optoelectronics. The isoquinoline scaffold, with its extended π-system, provides a good foundation for the development of such materials.

Organic Electronic Materials Development

The performance of organic electronic devices, such as dye-sensitized solar cells (DSSCs), is highly dependent on the electronic properties of the constituent organic molecules. nih.govmdpi.com Quinoline (B57606) derivatives have been investigated as potential organic photosensitizers in DSSCs. nih.gov The introduction of fluorine atoms, as in this compound, can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of the electronic band gap is crucial for efficient charge transfer processes in photovoltaic devices. Theoretical studies on quinoline-derivative dyes have shown that careful selection of substituents can lead to compounds with favorable absorption properties and energy levels for electron injection into a semiconductor material like TiO2. nih.gov While specific data for this compound in this context is not yet available, the principles of molecular design for organic electronics suggest its potential as a precursor for novel photosensitizers.

Supramolecular Assemblies and Self-Organization

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. Halogen bonding is an increasingly important non-covalent interaction in supramolecular chemistry, where a halogen atom acts as an electrophilic species. nih.govfrontiersin.orgnih.govrsc.orgacs.org The fluorine atoms in this compound can participate in halogen bonding, directing the self-assembly of molecules into well-defined supramolecular architectures. The ability to control the arrangement of molecules in the solid state is a key aspect of crystal engineering and the development of materials with specific properties, such as nonlinear optics or porosity. The anisotropic charge distribution on the fluorine atoms can lead to specific and directional interactions, making this compound a potentially valuable component for the construction of novel supramolecular materials. nih.gov

Applications in Agrochemical Research and Development

The discovery and development of new agrochemicals with improved efficacy and environmental profiles is a continuous effort. Fluorinated organic compounds have had a significant impact on the agrochemical industry, with many successful herbicides, insecticides, and fungicides containing fluorine. ossila.com The presence of fluorine can enhance the biological activity of a molecule and improve its metabolic stability in the environment.

Isoquinoline alkaloids and their derivatives have been shown to possess a range of biological activities, including insecticidal and antifungal properties. scripps.eduresearchgate.net While specific studies on the agrochemical applications of this compound are not widely reported, the combination of the biologically active isoquinoline scaffold with the beneficial properties of fluorine suggests that its derivatives could be promising candidates for new agrochemicals. The introduction of fluorine atoms can influence the interaction of the molecule with its biological target, potentially leading to increased potency. nih.gov Further research into the synthesis and biological evaluation of this compound derivatives could lead to the discovery of new active ingredients for crop protection.

Development of Advanced Probes and Tracers for Chemical Research

Fluorescent probes and radiolabeled tracers are indispensable tools for visualizing and quantifying biological processes at the molecular level. The development of new probes with improved sensitivity, specificity, and photophysical properties is an active area of research.

Quinoline-based scaffolds have been successfully used in the design of fluorescent small molecules for live cell imaging. nih.gov The photophysical properties of these probes can be tuned by modifying the substituents on the quinoline ring. The introduction of fluorine atoms, as in this compound, can influence the fluorescence quantum yield, emission wavelength, and solvatochromic properties of the molecule. This makes this compound a promising platform for the development of new fluorescent markers for cellular imaging. nih.govresearchgate.net

In the field of medical imaging, positron emission tomography (PET) is a powerful technique that relies on the use of radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.gov The development of new ¹⁸F-labeled PET tracers is crucial for the early diagnosis and monitoring of diseases. The synthesis of ¹⁸F-labeled compounds often involves the introduction of the ¹⁸F isotope in the final steps of the synthesis. nih.govfrontiersin.org The presence of two fluorine atoms in this compound suggests that it could be a precursor for the development of ¹⁸F-labeled PET tracers, where one of the fluorine atoms is replaced with ¹⁸F. Such tracers could be designed to target specific biological molecules or processes, enabling non-invasive imaging in living subjects.

Future Research Directions and Unexplored Avenues in 3,5 Difluoroisoquinoline Chemistry

Development of Novel Synthetic Methodologies for Selective Functionalization

The precise functionalization of the 3,5-difluoroisoquinoline core is crucial for tuning its physicochemical and biological properties. Future research will likely focus on the development of novel synthetic methodologies that allow for regioselective C-H activation and functionalization. While significant progress has been made in the C-H functionalization of quinolines and their N-oxides, these methods are yet to be extensively applied to difluorinated isomers. mdpi.comnih.govresearchgate.net The electron-withdrawing nature of the two fluorine atoms in this compound presents both a challenge and an opportunity for developing highly selective reactions.

Key areas for exploration include:

Transition-Metal Catalyzed C-H Functionalization: The development of catalytic systems, for instance, those based on palladium, rhodium, or iridium, for the direct introduction of various functional groups (e.g., aryl, alkyl, and amino groups) at specific positions on the this compound ring is a promising avenue. mdpi.comresearchgate.net Research into ligand design will be critical to control the regioselectivity of these transformations.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to generate reactive intermediates for the functionalization of heterocycles. researchgate.net Investigating the application of photoredox catalysis to this compound could lead to novel and previously inaccessible derivatives.

Decarboxylative and Dehydrofluorinative Cycloadditions: Recent advances in cycloaddition reactions, such as the decarboxylative/dehydrofluorinative [3 + 2] cycloaddition of isoquinolinium N-ylides with difluoroenoxysilanes, provide a pathway to complex fluorinated pyrrolo[2,1-a]isoquinolines. acs.org Adapting such strategies to this compound could yield a diverse range of fused heterocyclic systems.

Investigation of New Reaction Pathways and Mechanistic Discoveries

A deeper understanding of the reactivity of this compound is essential for the rational design of new synthetic routes and the discovery of novel chemical transformations. Future research should aim to elucidate the mechanisms of reactions involving this difluorinated heterocycle.

Potential areas of investigation include:

Mechanistic Studies of Cycloaddition Reactions: While cycloaddition reactions offer a powerful tool for constructing complex molecules, the underlying mechanisms can be intricate. researchgate.netwhiterose.ac.uk Detailed mechanistic studies, combining experimental and computational approaches, will be crucial for understanding and controlling the stereoselectivity and regioselectivity of these reactions with this compound.

Exploration of Domino and Multicomponent Reactions: The development of one-pot domino or multicomponent reactions involving this compound would be highly atom-economical and efficient. nih.gov Such strategies could allow for the rapid assembly of complex molecular architectures from simple precursors.

Expansion into Emerging Areas of Chemical Research (e.g., Flow Chemistry, Electrochemistry)

The application of modern synthetic technologies to the chemistry of this compound is a largely unexplored area with significant potential.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govnih.govresearchgate.netmdpi.com The development of continuous flow processes for the synthesis and functionalization of this compound could enable more efficient and reproducible production of its derivatives.

Electrochemical Synthesis: Electrochemistry provides a green and versatile tool for organic synthesis. rsc.org The electrochemical trifluoromethylation of indole-[2,1-a]-isoquinolines has been demonstrated, suggesting the potential for electrochemical modifications of the this compound core. rsc.org

Computational Design and Prediction of Novel Difluoroisoquinoline Derivatives

In silico methods are becoming increasingly powerful tools in the design and discovery of new molecules with desired properties. The application of computational chemistry to this compound could accelerate the identification of promising derivatives for various applications.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. mdpi.comresearchgate.net This can provide valuable insights for the rational design of new synthetic strategies and the prediction of reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help to prioritize candidates for synthesis and experimental testing. nih.govresearchgate.net

Sustainable and Environmentally Benign Approaches in Fluorinated Heterocycle Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

Areas for improvement include:

Use of Greener Solvents and Catalysts: The replacement of hazardous solvents and toxic metal catalysts with more benign alternatives is a key goal of green chemistry. rsc.orgfrontiersin.orgmdpi.comresearchgate.net Research into reactions in water, ionic liquids, or under solvent-free conditions for the synthesis of this compound derivatives is highly desirable.

Atom Economy and Waste Reduction: The design of synthetic routes with high atom economy, minimizing the generation of byproducts and waste, is a fundamental principle of green chemistry. rsc.org Multicomponent reactions and catalytic cycles are attractive strategies in this regard.

Q & A

Q. What are the established synthetic routes for 3,5-Difluoroisoquinoline, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors or cross-coupling reactions. For example, a modified Pomeranz-Fritsch isoquinoline synthesis could employ 3,5-difluorinated benzaldehyde derivatives. Optimization includes:

- Temperature control : Maintain reaction temperatures between 80–120°C to balance yield and side-product formation.

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd for cross-couplings) to improve regioselectivity.

- Purification : Use recrystallization (solvent: ethanol/water) guided by melting point (mp) verification (expected range: 68–70°C for related fluorinated aromatics ).

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹⁹F NMR : Expect two distinct singlets (δ -110 to -120 ppm) for the 3- and 5-fluorine atoms. Compare with NIST reference data for fluorinated benzylamines .

- ¹H NMR : Aromatic protons adjacent to fluorine may show splitting (J = 8–12 Hz).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 165.12 (calculated for C₉H₅F₂N).

- X-ray Diffraction (XRD) : For crystalline samples, refine bond lengths and angles (e.g., C–F = 1.34 Å, C–N = 1.32 Å) using single-crystal data .

| Technique | Key Parameters | Expected Data | Reference |

|---|---|---|---|

| ¹⁹F NMR | δ -110 to -120 ppm | Two singlets | |

| XRD | C–F bond length | 1.34 Å |

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact; wash skin with soap and water immediately .

- Storage : Store in amber glass vials at 2–8°C to prevent photodegradation, as fluorinated aromatics are light-sensitive .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed mp (e.g., 68–70°C) with literature values for fluorinated analogs .

- Chromatography : Use reverse-phase HPLC (90% acetonitrile/water) to detect impurities (>98% purity target).

- Elemental Analysis : Validate C, H, N, F percentages (theoretical: C 65.46%, H 3.05%, N 8.48%, F 23.01%).

Q. What solvents are optimal for recrystallizing this compound?

- Methodological Answer :

- Solvent Screening : Test ethanol/water (4:1), ethyl acetate/hexane (1:3), or dichloromethane/pentane.

- Criteria : Select solvents with low solubility at room temperature but high solubility at reflux. Avoid halogenated solvents if XRD analysis is planned (to prevent crystal defects) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers LUMO energy at the 1-position, favoring attack there.

- Validation : Compare predicted reaction pathways with experimental yields from SNAr reactions (e.g., substitution with amines or thiols) .

Q. What experimental approaches resolve discrepancies between theoretical and observed regioselectivity in fluorinated isoquinolines?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs to track substitution sites via MS/MS.

- Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to identify rate-determining steps.

- Structural Analysis : Use XRD to correlate electronic effects (e.g., C–F bond polarization) with reactivity .

Q. How does fluorination at the 3 and 5 positions influence the electronic structure of isoquinoline?

- Methodological Answer :

- Spectroscopic Validation :

- UV-Vis : Compare λₘₐₓ shifts (e.g., bathochromic shift due to extended conjugation).

- Cyclic Voltammetry : Measure reduction potentials to assess electron deficiency (ΔE ≈ -1.2 V vs. SCE expected) .

- Computational Mapping : Generate electrostatic potential surfaces (EPS) to visualize charge distribution changes.

Q. What strategies minimize side reactions during scale-up synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce byproducts (e.g., dimerization).

- Catalyst Immobilization : Employ silica-supported Pd catalysts for Suzuki-Miyaura cross-couplings to improve recyclability and regiocontrol .

Q. How can researchers validate the ecological impact of this compound derivatives?

- Methodological Answer :

- OECD Guidelines : Conduct Daphnia magna acute toxicity tests (EC₅₀) and biodegradability studies (OECD 301F).

- Data Sources : Cross-reference with EPA DSSTox entries for fluorinated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.